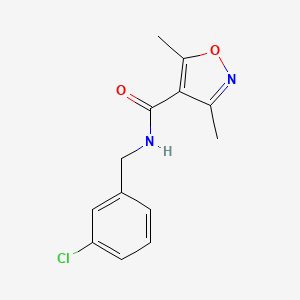
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as DCFO, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound belongs to the family of oxadiazoles, which have been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase, which is essential for DNA replication and cell division. In addition, it has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the development and progression of cancer. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also some limitations associated with the use of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One potential avenue of research is to explore its potential applications in the field of cancer therapy. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent anticancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential area of research is to explore its potential as an antimicrobial agent. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent antimicrobial activity against various pathogenic microorganisms, and further studies are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction between 2,4-dichlorobenzyl chloride and 4-fluorophenyl hydrazine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to yield 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to improve the yield and purity of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. In addition, it has been found to exhibit potent anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMZEQXJVQFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)

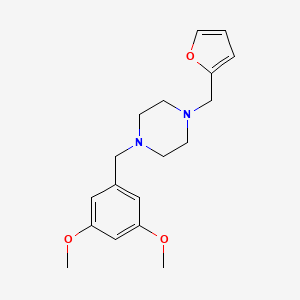
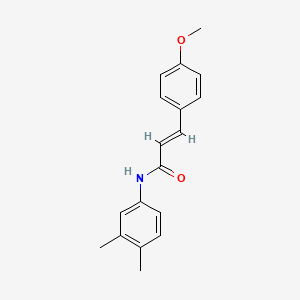
![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)

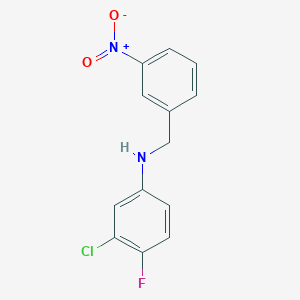
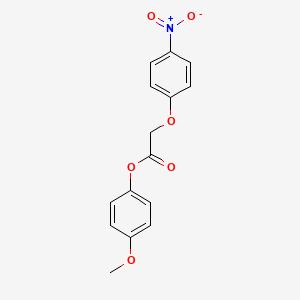
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
